

# **Unveiling M109S: A Novel Inhibitor of Mitochondria-Dependent Apoptosis**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Research Applications of CAS Number 2578300-07-7

For researchers, scientists, and drug development professionals, the emergence of novel small molecules that can modulate critical cellular pathways offers exciting avenues for therapeutic intervention. One such molecule is M109S (also known as **M190S**), identified by the CAS number 2578300-07-7. This technical guide provides a comprehensive overview of the current research applications of M109S, focusing on its mechanism of action, experimental data, and its potential as a research tool and therapeutic agent.

## **Core Research Area: Inhibition of Apoptosis**

M109S has been identified as a potent, orally bioactive small molecule that protects cells from mitochondria-dependent apoptosis.[1][2][3] This programmed cell death pathway is implicated in a wide range of diseases, including neurodegenerative disorders, retinal diseases, and ischemia-reperfusion injuries.[3][4][5][6] The primary research application of M109S lies in its ability to specifically inhibit this pathway, offering a valuable tool to study the mechanisms of apoptosis and explore potential cytoprotective therapies.

# **Mechanism of Action: Targeting the Bax Protein**

At the molecular level, M109S exerts its anti-apoptotic effects by directly targeting the proapoptotic protein Bax.[2][3][7] In healthy cells, Bax is predominantly found in the cytosol in an inactive state. Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial



membrane.[6] This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately triggering the caspase cascade and cell death.

M109S has been shown to directly interact with Bax, with a dissociation constant (Kd) of 153 nM as determined by Microscale Thermophoresis (MST) assay.[7] This interaction inhibits the activation of Bax, preventing its conformational change and subsequent translocation to the mitochondria.[1][3] By blocking this critical step, M109S effectively halts the progression of the intrinsic apoptotic pathway.

# **Quantitative Biological Activity**

The cytoprotective and Bax-inhibitory activities of M109S have been quantified in various cellular assays.

| Parameter | Value   | Cell<br>Line/System | Description                                                                                                           | Reference |
|-----------|---------|---------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| EC50      | 23.4 nM | iBax cells          | Half-maximal effective concentration for protecting cells from mitochondria- dependent apoptosis.                     | [7]       |
| Kd        | 153 nM  | In vitro            | Dissociation constant for the direct interaction with Bax protein, measured by Microscale Thermophoresis (MST) assay. | [7]       |

# In Vitro and In Vivo Research Applications



M109S has demonstrated significant cytoprotective effects in a variety of preclinical models, highlighting its broad research and therapeutic potential.

#### In Vitro Studies

- Inhibition of Apoptosis: M109S has been shown to inhibit apoptosis induced by various stimuli, including staurosporine, etoposide, and the BH3-mimetic obatoclax in different cell lines such as mouse embryonic fibroblasts (MEFs) and Neuro2a cells.[1][3]
- Suppression of Bax Activation: Treatment with M109S significantly reduces the conformational change and mitochondrial translocation of Bax in response to apoptotic signals.[1][3]
- Metabolic Modulation: M109S has been observed to decrease the maximal mitochondrial oxygen consumption rate and the production of reactive oxygen species (ROS), while increasing glycolysis.[3][7] These metabolic shifts may contribute to its overall cytoprotective effects.

#### In Vivo Studies

- Oral Bioavailability and CNS Penetration: Pharmacokinetic studies in mice and rats have demonstrated that M109S is orally bioactive and can penetrate the blood-brain and bloodretina barriers.[1][3] Following oral administration, M109S reaches significant concentrations in the plasma, brain, and retina.[3]
- Neuroprotection and Retinoprotection: In mouse models of light-induced retinal
  degeneration, oral administration of M109S protected photoreceptor cells from apoptosis.[3]
   Furthermore, M109S has been shown to attenuate retinal ganglion cell degeneration induced
  by optic nerve crush in mice.[5] These findings underscore its potential for treating
  neurodegenerative and retinal diseases.[4][6][8]

# **Experimental Protocols**

The following are summaries of key experimental methodologies used in the evaluation of M109S.

## **Cell-Based Apoptosis Assays**



- Cell Culture: Mouse embryonic fibroblasts (MEFs), Neuro2a neuroblastoma cells, or other appropriate cell lines are cultured under standard conditions.
- Induction of Apoptosis: Apoptosis is induced by treating the cells with a known apoptotic stimulus, such as staurosporine (e.g., 1 μM), etoposide (e.g., 50 μM), or obatoclax (e.g., 500 nM).
- Treatment with M109S: Cells are co-treated with the apoptotic inducer and varying concentrations of M109S (e.g., 0.1 nM to 10 μM).
- Assessment of Apoptosis: Cell viability and apoptosis are quantified using methods such as MTT assay, trypan blue exclusion, or flow cytometry analysis of Annexin V/Propidium Iodide staining.

## **Bax Translocation Assay**

- Cell Culture and Treatment: Cells are cultured on glass coverslips and treated with an apoptotic inducer in the presence or absence of M109S.
- Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an antibody specific for the active conformation of Bax and a mitochondrial marker (e.g., MitoTracker).
- Microscopy: The subcellular localization of Bax is visualized using fluorescence microscopy.
   A reduction in the co-localization of Bax with mitochondria in M109S-treated cells indicates inhibition of translocation.

## In Vivo Retinal Protection Study

- Animal Model: A mouse model of light-induced retinal degeneration (e.g., BALB/c mice) is used.
- Drug Administration: M109S is administered via oral gavage at a specified dose (e.g., 10 mg/kg) at defined time points before and after exposure to bright light.
- Induction of Retinal Damage: Mice are exposed to a high-intensity light source to induce photoreceptor cell death.



- Histological Analysis: At the end of the study period, eyes are enucleated, and retinal sections are prepared for histological staining (e.g., H&E staining) to assess the morphology of the photoreceptor layer.
- Quantification: The thickness of the outer nuclear layer (ONL) is measured to quantify the extent of photoreceptor cell loss.

# Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental design, the following diagrams are provided.



Click to download full resolution via product page

Mechanism of action of M109S in inhibiting mitochondria-dependent apoptosis.





Click to download full resolution via product page

Experimental workflow for in vivo retinal protection studies with M109S.



### Conclusion

M109S (CAS 2578300-07-7) represents a significant advancement in the development of small molecule inhibitors of apoptosis. Its specific targeting of the Bax protein, coupled with its favorable pharmacokinetic profile, makes it an invaluable research tool for dissecting the intricacies of mitochondria-dependent cell death. Furthermore, the promising in vivo efficacy in models of retinal and neuronal damage suggests that M109S holds considerable potential for the development of novel therapeutics for a range of degenerative diseases. Further research is warranted to fully elucidate its therapeutic applications and clinical utility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel cytoprotective small compounds inhibiting mitochondria-dependent cell death PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel frontiers in neuroprotective therapies in glaucoma: Molecular and clinical aspects. |
   Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Rhodopsin-Related Inherited Retinal Degeneration and Pharmacological Treatment Strategies PMC [pmc.ncbi.nlm.nih.gov]
- 7. M109S | Bax inhibitor | Probechem Biochemicals [probechem.com]
- 8. Funded Grants FY25 Foundation Fighting Blindness [fightingblindness.org]
- To cite this document: BenchChem. [Unveiling M109S: A Novel Inhibitor of Mitochondria-Dependent Apoptosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380032#cas-number-2578300-07-7-research-applications]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com